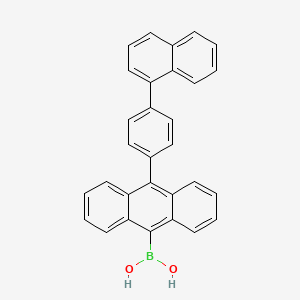
(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid
Cat. No. B1593006
Key on ui cas rn:
853945-50-3
M. Wt: 424.3 g/mol
InChI Key: OFXAVYZQVCXGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08568902B2
Procedure details


10-(4-Naphthalene-1-yl-phenyl)anthracene-9-boronic acid was synthesized by the same method, except that in Synthetic Example 1, 1-naphthaleneboronic acid was used as a starting material in place of 2-naphthaleneboronic acid.


Identifiers


|
REACTION_CXSMILES
|
[C:1]1([B:11]([OH:13])[OH:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16][C:15]=1B(O)O>>[C:14]1([C:1]2[CH:10]=[CH:5][C:4]([C:4]3[C:3]4[C:2](=[CH:6][CH:7]=[CH:8][CH:9]=4)[C:1]([B:11]([OH:13])[OH:12])=[C:10]4[C:5]=3[CH:6]=[CH:7][CH:8]=[CH:9]4)=[CH:3][CH:2]=2)[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16][CH:15]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)B(O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)B(O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C1=CC=C(C=C1)C1=C2C=CC=CC2=C(C2=CC=CC=C12)B(O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
